molecular formula C8H6BrClO B3252719 3-Bromo-4-methylbenzoyl chloride CAS No. 21900-33-4

3-Bromo-4-methylbenzoyl chloride

Cat. No.: B3252719
CAS No.: 21900-33-4
M. Wt: 233.49 g/mol
InChI Key: LQBIFQKBCLOXHC-UHFFFAOYSA-N
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Description

3-Bromo-4-methylbenzoyl chloride: is an organic compound with the molecular formula C8H6BrClO and a molecular weight of 233.49 g/mol . It is a derivative of benzoyl chloride, where the benzene ring is substituted with a bromine atom at the third position and a methyl group at the fourth position. This compound is commonly used in organic synthesis and research due to its reactivity and functional group compatibility.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Bromo-4-methylbenzoyl chloride can be synthesized from 3-bromo-4-methylbenzoic acid. One common method involves the reaction of 3-bromo-4-methylbenzoic acid with oxalyl chloride in the presence of a catalytic amount of N,N-dimethylformamide (DMF). The reaction is typically carried out at room temperature for several hours . The general reaction scheme is as follows:

3-Bromo-4-methylbenzoic acid+Oxalyl chloride3-Bromo-4-methylbenzoyl chloride+CO+CO2+HCl\text{3-Bromo-4-methylbenzoic acid} + \text{Oxalyl chloride} \rightarrow \text{this compound} + \text{CO} + \text{CO}_2 + \text{HCl} 3-Bromo-4-methylbenzoic acid+Oxalyl chloride→3-Bromo-4-methylbenzoyl chloride+CO+CO2​+HCl

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-4-methylbenzoyl chloride undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom in the benzoyl chloride group can be replaced by nucleophiles such as amines, alcohols, and thiols, forming corresponding amides, esters, and thioesters.

    Electrophilic Aromatic Substitution: The bromine atom on the benzene ring can participate in further substitution reactions, such as halogenation, nitration, and sulfonation.

    Coupling Reactions: It can be used in Suzuki-Miyaura and Heck coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like amines, alcohols, and thiols in the presence of a base (e.g., pyridine) are commonly used.

    Electrophilic Aromatic Substitution: Reagents such as bromine, nitric acid, and sulfuric acid under controlled conditions.

    Coupling Reactions: Palladium catalysts and organoboron reagents for Suzuki-Miyaura coupling.

Major Products:

    Amides, esters, and thioesters: from nucleophilic substitution.

    Substituted benzoyl chlorides: from electrophilic aromatic substitution.

    Biaryl compounds: from coupling reactions.

Scientific Research Applications

3-Bromo-4-methylbenzoyl chloride is widely used in scientific research due to its versatility:

Mechanism of Action

The mechanism of action of 3-bromo-4-methylbenzoyl chloride primarily involves its reactivity as an acyl chloride. The compound reacts with nucleophiles to form acylated products. The molecular targets and pathways depend on the specific nucleophile and reaction conditions. For example, in the formation of amides, the nucleophilic attack by an amine on the carbonyl carbon of the acyl chloride leads to the formation of an amide bond, releasing hydrochloric acid as a byproduct .

Comparison with Similar Compounds

  • 4-Bromo-3-methylbenzoyl chloride
  • 3-Bromo-4-methoxybenzoyl chloride
  • 3-Bromo-4-chlorobenzoyl chloride

Comparison: 3-Bromo-4-methylbenzoyl chloride is unique due to the specific positioning of the bromine and methyl groups on the benzene ring, which influences its reactivity and the types of reactions it can undergo. Compared to its analogs, it may exhibit different reactivity patterns in electrophilic aromatic substitution and nucleophilic substitution reactions due to steric and electronic effects .

Properties

IUPAC Name

3-bromo-4-methylbenzoyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrClO/c1-5-2-3-6(8(10)11)4-7(5)9/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQBIFQKBCLOXHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)Cl)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrClO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801301906
Record name 3-Bromo-4-methylbenzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801301906
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.49 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21900-33-4
Record name 3-Bromo-4-methylbenzoyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=21900-33-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Bromo-4-methylbenzoyl chloride
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 21900-33-4
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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